4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine
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Overview
Description
4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a morpholine ring attached to a pyridine ring, which is further substituted with a methylpyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 3-(1-methylpyrrolidin-2-yl)pyridine with morpholine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, often involving continuous flow reactors and real-time monitoring of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Shares a similar pyridine and pyrrolidine structure but lacks the morpholine ring.
Nicotine: Structurally related due to the presence of the pyridine and pyrrolidine rings.
Uniqueness
4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C14H21N3O/c1-16-7-3-5-13(16)12-4-2-6-15-14(12)17-8-10-18-11-9-17/h2,4,6,13H,3,5,7-11H2,1H3 |
InChI Key |
PUNXHKFQQMQDFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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